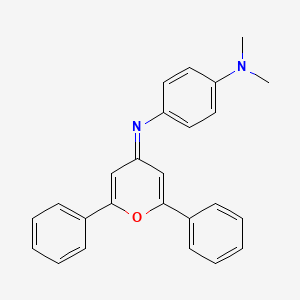
N'-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine is a complex organic compound known for its unique structural properties It features a pyran ring substituted with phenyl groups and a benzene ring with dimethylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diphenyl-4H-pyran-4-one with N,N-dimethylbenzene-1,4-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-diphenyl-4H-pyran-4-one: A precursor in the synthesis of the target compound.
N,N-dimethylbenzene-1,4-diamine: Another precursor used in the synthesis.
4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-4H-pyran: A structurally similar compound with different substituents.
Uniqueness
N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C25H22N2O |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-[(2,6-diphenylpyran-4-ylidene)amino]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H22N2O/c1-27(2)23-15-13-21(14-16-23)26-22-17-24(19-9-5-3-6-10-19)28-25(18-22)20-11-7-4-8-12-20/h3-18H,1-2H3 |
Clave InChI |
HUKIJCVWNBVDKH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


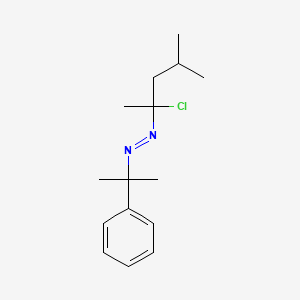
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)


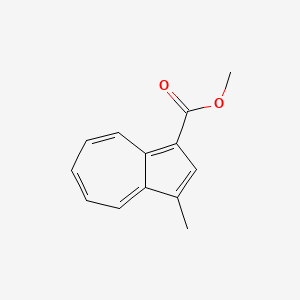
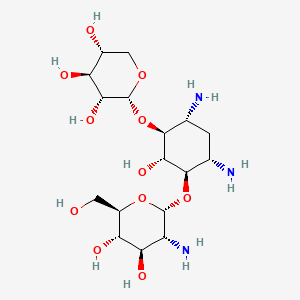

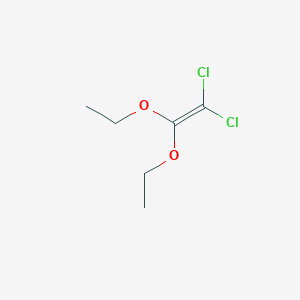
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
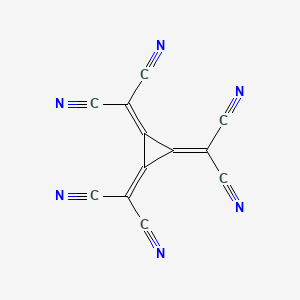
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)


